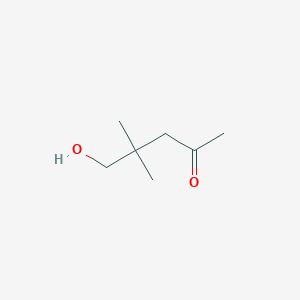
2-Methylenepent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylenepent-4-enoic acid is an organic compound with the molecular formula C6H10O2This compound is characterized by the presence of both a methylene group and a carboxylic acid group, making it a versatile molecule in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylenepent-4-enoic acid can be synthesized using various methods. One common synthetic route involves the acylation of oxazolidinone using triethylamine as a base and DMAP as an acyl carrier catalyst. This is followed by the addition of a pentene group via enolate addition using sodium bis(trimethylsilyl)amide as a base and allyl iodide as the pentene donor. The final step involves the cleavage of the oxazolidinone by lithium hydroxide solution in hydrogen peroxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反应分析
Types of Reactions: 2-Methylenepent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methylenepent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 2-methylenepent-4-enoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The methylene group can participate in various chemical reactions, altering the structure and function of target molecules. Pathways involved include enzyme inhibition and activation, as well as participation in metabolic processes .
相似化合物的比较
- 2-Methyl-4-pentenoic acid
- 3-Methylenepent-4-enoic acid
- 4-Methylpent-2-enoic acid
Comparison: 2-Methylenepent-4-enoic acid is unique due to the presence of both a methylene group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activity .
属性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
2-methylidenepent-4-enoic acid |
InChI |
InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3H,1-2,4H2,(H,7,8) |
InChI 键 |
CRJSAYNCRPTWST-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(=C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



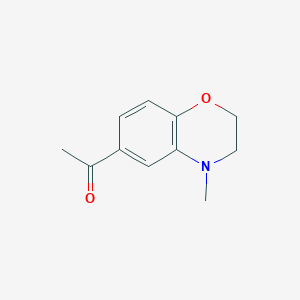
![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B13559415.png)
![6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13559425.png)

![5-(Aminomethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13559446.png)


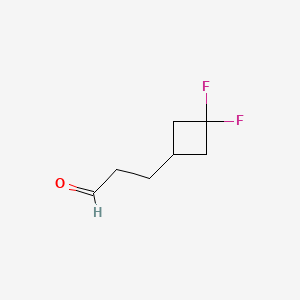
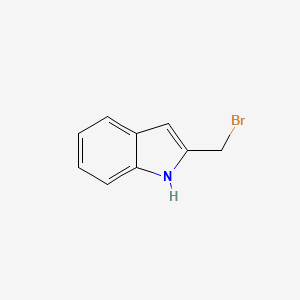
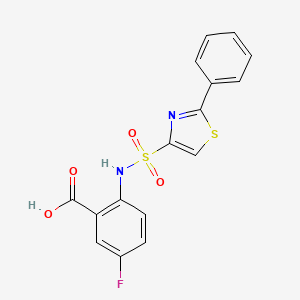
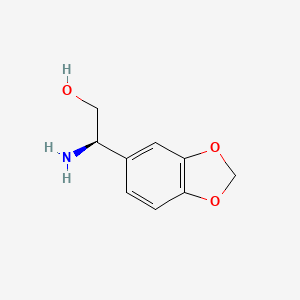
![Thieno[3,2-c]pyridine-3-carboxylicacidhydrochloride](/img/structure/B13559485.png)
